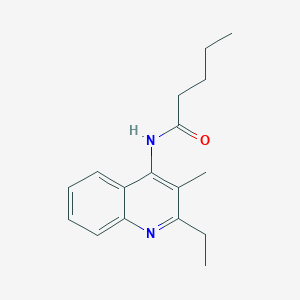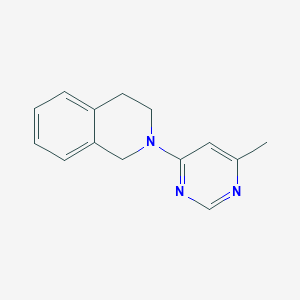
4-(4-tert-butylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
4-(4-tert-butylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide, also known as TBNPA, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. TBNPA has been synthesized through different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mécanisme D'action
4-(4-tert-butylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide inhibits the activity of enzymes by binding to their active sites, preventing the substrate from binding and undergoing catalysis. 4-(4-tert-butylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has been shown to inhibit the activity of various serine proteases, including trypsin, chymotrypsin, and elastase, as well as carboxylesterases. 4-(4-tert-butylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has also been shown to inhibit fatty acid amide hydrolase, an enzyme involved in the degradation of endocannabinoids.
Biochemical and Physiological Effects:
4-(4-tert-butylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anxiolytic effects. 4-(4-tert-butylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 4-(4-tert-butylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has been shown to reduce the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-tert-butylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide in lab experiments is its ability to selectively inhibit the activity of specific enzymes, allowing researchers to study their role in various biological processes. However, one limitation of using 4-(4-tert-butylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide is its potential for off-target effects, as it may inhibit the activity of other enzymes with similar active sites. Additionally, 4-(4-tert-butylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide may have limited solubility in certain solvents, which may affect its effectiveness in certain experiments.
Orientations Futures
Future research on 4-(4-tert-butylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide may focus on its potential as a therapeutic agent for various diseases, including inflammation, cancer, and neurodegenerative diseases. Additionally, further studies may be conducted to explore the role of 4-(4-tert-butylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide in the endocannabinoid system and its potential as a tool for studying this system. Future research may also focus on developing new synthesis methods for 4-(4-tert-butylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide to improve its yield and purity.
Applications De Recherche Scientifique
4-(4-tert-butylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has been widely used in scientific research due to its ability to inhibit the activity of various enzymes, including proteases and esterases. This inhibition can be used to study the role of these enzymes in various biological processes, including inflammation, cancer, and neurodegenerative diseases. 4-(4-tert-butylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has also been used as a tool to study the function of the endocannabinoid system, which plays a crucial role in various physiological processes, including pain, appetite, and mood regulation.
Propriétés
IUPAC Name |
4-[(4-tert-butylphenyl)methyl]-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4/c1-23(2,3)18-7-5-17(6-8-18)16-25-11-13-26(14-12-25)22(28)24-20-10-9-19(27(29)30)15-21(20)31-4/h5-10,15H,11-14,16H2,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDVZDQWISMZRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-tert-butylbenzyl)-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4760639.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4760643.png)


![methyl 2-{[(2-imino-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4760657.png)
![N-ethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4760666.png)
![4-({[2-(2-methoxyphenyl)ethyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B4760680.png)

![3-({[3-(methoxycarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4760684.png)
![dimethyl 3-methyl-5-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4760686.png)
![N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B4760693.png)
![3-(3,4-dichlorophenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4760699.png)

![N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4760726.png)